Beryllium formate

Description

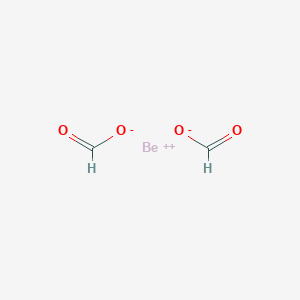

Structure

3D Structure of Parent

Properties

IUPAC Name |

beryllium;diformate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH2O2.Be/c2*2-1-3;/h2*1H,(H,2,3);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBKLNOZTOBKSDK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Be+2].C(=O)[O-].C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Be(CHO2)2, C2H2BeO4 | |

| Record name | beryllium formate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50149498 | |

| Record name | Beryllium formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50149498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111-71-3 | |

| Record name | Beryllium formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001111713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Beryllium formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50149498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BERYLLIUM FORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B0B3306110 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Preparative Routes for Beryllium Formate

Conventional Aqueous-Phase Synthesis of Beryllium Formate (B1220265)

Aqueous-phase syntheses are the most common methods for preparing beryllium formate, typically involving the reaction of a beryllium-containing base with formic acid or the precipitation from a solution containing beryllium ions.

Reaction of Beryllium Hydroxide (B78521) with Formic Acid

The direct neutralization reaction between beryllium hydroxide (Be(OH)₂) and formic acid (HCOOH) is a primary method for synthesizing this compound. ontosight.aismolecule.com In this process, beryllium hydroxide, which is amphoteric, acts as a base and reacts with the acid to form the salt and water. chemguide.co.ukkeystagewiki.comaskfilo.com

The balanced chemical equation for this reaction is: Be(OH)₂ + 2HCOOH → Be(HCOO)₂ + 2H₂O smolecule.com

This reaction is typically carried out in an aqueous medium. High-purity beryllium hydroxide and formic acid are essential to ensure the purity of the final product. The resulting this compound is highly soluble in water, and the product can be isolated by evaporation of the water. ontosight.ai

Reaction of Beryllium Oxide with Formic Acid

Similar to the hydroxide route, beryllium oxide (BeO) can be reacted with formic acid to yield this compound. ontosight.aismolecule.com Beryllium oxide, a white, refractory solid, reacts with the acid, though potentially at a slower rate than the hydroxide, to form the soluble formate salt and water.

The chemical equation for this synthesis is: BeO + 2HCOOH → Be(HCOO)₂ + H₂O smolecule.com

This method is also conducted in an aqueous solution. The resulting this compound can be recovered by crystallization after concentrating the solution.

Precipitation Techniques from Beryllium Salt Solutions

This compound can be prepared via precipitation from aqueous solutions containing a soluble beryllium salt and a source of formate ions. smolecule.com For instance, a solution of a beryllium salt like beryllium sulfate (B86663) (BeSO₄) or beryllium chloride (BeCl₂) can be treated with a solution of a formate salt, such as sodium formate. While not explicitly detailed for formate, similar precipitation methods are used for other beryllium compounds like beryllium hydroxide, where a soluble beryllium salt is reacted with a base to precipitate the insoluble hydroxide. google.comnih.gov

A representative reaction would be: BeSO₄(aq) + 2HCOONa(aq) → Be(HCOO)₂(aq) + Na₂SO₄(aq)

The success of this method for isolating solid this compound would depend on the relative solubilities of the products and reactants, and often requires careful control of conditions like concentration and temperature to induce crystallization.

Non-Aqueous Synthetic Approaches to this compound

While less common, non-aqueous methods offer alternative routes to this compound, particularly for the synthesis of anhydrous forms of the compound or for studying its chemistry in different solvent systems.

Solvent-Based Synthesis (e.g., Liquid Ammonia (B1221849) Systems)

Liquid ammonia is a well-established non-aqueous solvent for a variety of inorganic reactions, including those involving beryllium compounds. researchgate.netmcgill.carsc.org While the direct synthesis of this compound in liquid ammonia is not extensively documented in readily available literature, the reactivity of beryllium metal and its compounds in this solvent is known. For example, beryllium metal reacts with liquid ammonia at room temperature in the presence of certain anions to form amide species. morressier.com It is plausible that a reaction between a beryllium source, such as beryllium amide (Be(NH₂)₂), and formic acid could be conducted in a non-aqueous solvent system to produce this compound. Research has been conducted on the reaction of basic this compound with ammonia, which reportedly leads to decomposition of the oxy salt. dtic.mil

Controlled Atmosphere Synthesis

The synthesis of anhydrous beryllium compounds often requires controlled, moisture-free atmospheres to prevent the formation of hydrated species. dtic.mil Anhydrous beryllium halides, for example, are prepared under stringent anhydrous conditions, often involving high temperatures and inert atmospheres. nih.govchemistryviews.org While specific protocols for the controlled atmosphere synthesis of this compound are not detailed, a general approach could involve the reaction of anhydrous beryllium chloride (BeCl₂) with anhydrous formic acid or a metal formate in a non-aqueous, aprotic solvent under an inert gas like argon. Such methods are crucial for obtaining materials for studies where the presence of water would interfere, such as in certain spectroscopic or materials science applications.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for mitigating environmental impact and enhancing safety, particularly given the inherent toxicity of beryllium compounds. The twelve principles of green chemistry provide a framework for designing safer and more efficient chemical processes. This section explores the relevance of these principles, such as atom economy, the use of renewable feedstocks, and the adoption of safer reaction conditions, to the production of this compound.

The conventional synthesis of this compound involves the reaction of a beryllium source, such as beryllium hydroxide (Be(OH)₂) or beryllium carbonate (BeCO₃), with formic acid (HCOOH). greencarcongress.com While straightforward, these methods can be evaluated and potentially improved through the lens of green chemistry.

Atom Economy

Atom economy is a core metric in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. chemistry-teaching-resources.comjocpr.com Addition and rearrangement reactions are inherently atom-economical. chemistry-teaching-resources.com

The reactions for synthesizing this compound are as follows:

From Beryllium Hydroxide: Be(OH)₂ + 2HCOOH → Be(HCOO)₂ + 2H₂O

From Beryllium Carbonate: BeCO₃ + 2HCOOH → Be(HCOO)₂ + H₂O + CO₂

The atom economy for these reactions can be calculated using the formula: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 savemyexams.comstudymind.co.uk

| Reactants | Desired Product | Byproducts | Atom Economy (%) |

|---|---|---|---|

| Be(OH)₂ + 2HCOOH | Be(HCOO)₂ | 2H₂O | 75.18% |

| BeCO₃ + 2HCOOH | Be(HCOO)₂ | H₂O + CO₂ | 62.34% |

As the table demonstrates, the synthesis from beryllium hydroxide exhibits a higher atom economy. Both are acid-base reactions that are relatively efficient, but the generation of byproducts (water and carbon dioxide) prevents them from achieving 100% atom economy.

Use of Renewable Feedstocks

A key principle of green chemistry is the use of renewable rather than depleting raw materials. While beryllium is a finite mineral resource, the sustainability of this compound synthesis can be significantly enhanced by sourcing formic acid from renewable feedstocks.

Traditionally, formic acid is produced from fossil fuel-based sources like methanol. researchgate.net However, significant progress has been made in producing formic acid from alternative, renewable sources:

Biomass: Formic acid is a major byproduct of biorefinery processes that convert lignocellulosic biomass into valuable chemicals. researchgate.netcjcatal.comresearchgate.net Utilizing this bio-derived formic acid provides a sustainable and economically attractive route. cjcatal.com

Carbon Dioxide (CO₂): The electrochemical or photochemical reduction of CO₂, a greenhouse gas, to formic acid is a promising avenue for carbon capture and utilization (CCU). greencarcongress.comresearchgate.netbohrium.com Recent advancements have led to the development of high-performance catalysts that can efficiently convert CO₂ and water into formic acid, which can also serve as a green hydrogen carrier. greencarcongress.comrsc.org

Employing formic acid from these renewable pathways would align the synthesis of this compound with circular economy principles and reduce its reliance on fossil fuels. fudan.edu.cn

Safer Solvents and Alternative Reaction Conditions

The choice of solvent is critical in green chemistry. The conventional synthesis of this compound often utilizes water as a solvent, which is considered a benign choice. However, further greening of the process can be achieved by exploring solvent-free reaction conditions.

Mechanochemistry , which involves inducing reactions in the solid state through mechanical force (e.g., grinding or ball milling), offers a compelling solvent-free alternative. acs.orgmdpi.com This technique has been successfully used to prepare organometallic compounds that are otherwise inaccessible through solution-based methods. rsc.org Notably, di(indenyl)beryllium has been synthesized via mechanochemistry from beryllium bromide, whereas solution-based attempts failed. rsc.org The mechanochemical synthesis of other metal carboxylates has also been demonstrated to be a rapid and sustainable route that requires no solvent, making it economically and environmentally attractive. rsc.org Applying mechanochemistry to the reaction of solid beryllium hydroxide or carbonate with formic acid could eliminate the need for a solvent altogether, reducing waste and energy consumption associated with solvent handling and removal.

Less Hazardous Synthesis Design and Energy Efficiency

Given the well-documented toxicity of beryllium and its compounds, a primary goal of green chemistry is to design synthetic processes that minimize risk. nih.gov This involves selecting the least hazardous starting materials and designing processes to prevent the release of or exposure to toxic substances. For instance, using a stable, non-dusty form of a beryllium precursor could be preferable to a fine powder to minimize inhalation risks.

Crystallographic Investigations and Structural Elucidation of Beryllium Formate

Single Crystal X-ray Diffraction Analysis of Beryllium Formate (B1220265)

Detailed single-crystal X-ray diffraction data for simple beryllium formate, Be(HCOO)₂, is not extensively documented in publicly accessible crystallographic databases. However, analysis of related complex structures provides significant insights. For instance, studies on beryllium-containing complexes, such as those involving beryllium fluoride (B91410) or beryllium carbonate, consistently show beryllium in a tetrahedral coordination environment. rsc.orgnih.gov In a recently synthesized anhydrous beryllium carbonate, Be(CO₃), synchrotron single-crystal X-ray diffraction revealed a structure composed of BeO₄ tetrahedra. rsc.org The Be-O bond distances in these tetrahedra are nearly identical, underscoring the stability of this coordination. rsc.org Similarly, in basic beryllium acetate, Be₄O(CH₃COO)₆, the structure consists of four BeO₄ tetrahedra sharing a common oxygen atom, with Be-O distances measured at approximately 1.65 Å. pnas.org While these are not this compound, the persistent tetrahedral geometry and consistent Be-O bond lengths strongly suggest a similar structural motif in this compound, where formate ligands would coordinate to the beryllium centers.

Powder X-ray Diffraction Studies of this compound Polymorphism

Powder X-ray diffraction (XRD) is a primary technique for identifying crystalline phases and studying polymorphism. iucr.orgresearchgate.net While specific studies on the polymorphism of this compound are scarce, the phenomenon is well-known in other beryllium compounds and metal formates. For example, beryllium oxide (BeO) exists in different polymorphic forms. nist.gov The study of beryllium metaphosphate glass crystallization using high-temperature XRD revealed a high-temperature polymorph that reversibly transforms into another form. osti.gov The potential for polymorphism in this compound is therefore high and could be influenced by conditions like temperature and pressure. Powder XRD would be the essential tool to identify and distinguish between different potential crystal structures of this compound by comparing experimental diffraction patterns with simulated patterns from theoretical models or known crystal structures. researchgate.net

Molecular and Polymeric Architecture of this compound

Due to the small atomic radius and high charge density of the beryllium ion, its compounds exhibit significant covalent character. wikipedia.org This is a notable deviation from the more ionic nature of other alkaline earth metals like magnesium and calcium. This tendency towards covalency drives the formation of polymeric structures in the solid state for many beryllium compounds, such as beryllium chloride (BeCl₂), beryllium fluoride (BeF₂), and beryllium hydride (BeH₂). wikipedia.orgvaia.comchemtube3d.com this compound is expected to follow this trend, forming a covalent polymer where formate ions act as bridging ligands between beryllium centers. This polymeric architecture contributes to properties such as low solubility in water and organic solvents. smolecule.com

A defining feature of beryllium's crystal chemistry is its overwhelming preference for tetrahedral coordination. usgs.gov In virtually all its known inorganic compounds where it is coordinated by oxygen, beryllium is found at the center of a tetrahedron. usgs.gov This is observed in simple oxides like BeO, complex minerals, and various beryllium salts. wikipedia.orgmaterialsproject.org The BeO₄ tetrahedron is a highly stable structural unit. For instance, in BeCl₂ solid, each beryllium atom is tetrahedrally coordinated by four chlorine atoms. vaia.com In basic beryllium acetate, a tetrahedron of beryllium atoms surrounds a central oxygen atom, with each beryllium itself being part of a BeO₄ tetrahedron. pnas.org This consistent four-fold coordination is a consequence of beryllium's electronic structure, which favors sp³ hybridization to form stable covalent bonds. vaia.com It is therefore concluded that in solid this compound, the beryllium atoms are tetrahedrally coordinated by oxygen atoms from the formate ligands.

While solid this compound is expected to have a stable polymeric structure, related complexes have demonstrated structural fluxionality in solution. Research on amido-beryllium hydride complexes that react to form a dimeric formate-bridged complex showed evidence of structural dynamism in solution based on NMR spectroscopy. This suggests that while the solid-state structure may be rigid, the coordination environment around the beryllium center can be dynamic in a solution phase, with ligands potentially exchanging or rearranging. This fluxional behavior is a topic of interest in understanding the reactivity and solution chemistry of beryllium compounds.

Comparative Crystallography of this compound with Related Metal Formates

Comparing this compound with formates of other metals, particularly other alkaline earth metals, highlights the unique structural role of beryllium.

Bonding and Structure: this compound is characterized by its covalent, polymeric structure. In contrast, formates of heavier Group 2 elements like magnesium formate (Mg(HCOO)₂) and calcium formate (Ca(HCOO)₂) are predominantly ionic. This difference arises from the higher polarizing power of the small Be²⁺ ion.

Coordination: While beryllium is consistently four-coordinate and tetrahedral, other metal formates can exhibit different coordination numbers and geometries. For instance, in many metal-organic frameworks based on formates, such as those with manganese, cobalt, nickel, and zinc, the metal ions are often octahedrally coordinated by the formate anions, creating extended 3D networks. researchgate.net

Frameworks: The study of metal formate frameworks with the general formula A⁺[M²⁺(HCOO⁻)₃] shows a strong correlation between the size of the metal ions (A⁺ and M²⁺) and the resulting crystal system. acs.org Smaller cations tend to favor cubic crystal systems, whereas larger cations lead to structures with lower symmetry. acs.org Given beryllium's extremely small ionic radius, its formate structures are distinct from these complex perovskite-like frameworks and instead favor simpler, covalently bonded polymeric chains or layers.

The table below summarizes the key crystallographic differences:

| Feature | This compound (Predicted/Inferred) | Other Metal Formates (e.g., Mg, Ca, Mn, Zn) |

| Bonding Type | Primarily Covalent | Primarily Ionic (Mg, Ca) or Coordinate Covalent (Mn, Zn) |

| Structure | Covalent Polymer wikipedia.org | Ionic Lattices or 3D Metal-Organic Frameworks researchgate.net |

| Be/Metal Coordination | 4 (Tetrahedral) vaia.comusgs.gov | Often 6 (Octahedral) researchgate.net |

Advanced Spectroscopic Characterization of Beryllium Formate

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Functional Group Assignments in Beryllium Formate (B1220265)

The vibrational spectrum of beryllium formate is dominated by the internal modes of the formate (HCOO⁻) ion, which are perturbed by its coordination to the Be²⁺ cation. The formate ion possesses six fundamental vibrational modes. mdpi.com The coordination to a metal cation, particularly a small, highly charged ion like Be²⁺, significantly influences the frequencies of the carboxylate group's vibrations. A key indicator of the coordination mode is the separation between the antisymmetric (ν_as(OCO)) and symmetric (ν_s(OCO)) stretching frequencies.

The primary functional groups and their expected vibrational assignments in this compound are detailed below. The wavenumbers are based on studies of various metal formates and provide a representative range for the compound. researchgate.netnih.govcdnsciencepub.comresearchgate.net

| Vibrational Mode | Assignment | Typical Wavenumber (cm⁻¹) | Spectroscopy |

| ν₁(C-H) | C-H stretching | ~2850 | IR, Raman |

| ν₄(OCO) | Antisymmetric OCO stretching | ~1630 | IR |

| ν₂(OCO) | Symmetric OCO stretching | ~1350 | IR, Raman |

| ν₅(C-H) | In-plane C-H bending (rocking) | ~1370 | IR, Raman |

| ν₃(OCO) | OCO bending (scissoring) | ~780 | IR |

| ν₆(C-H) | Out-of-plane C-H bending (wagging) | ~1070 | IR |

| ν(Be-O) | Beryllium-Oxygen stretching | ~500 - 900 | IR, Raman |

Note: The exact positions of the Be-O stretching modes can be complex and may couple with other vibrations. Studies on beryllium oxo complexes and hydrated beryllium ions show characteristic Be-O vibrations in this range. nih.govresearchgate.net

Vibrational Mode Analysis and Isotopic Effects

Vibrational mode analysis involves the complete assignment of all normal modes of vibration for a molecule. libretexts.org A powerful technique for verifying these assignments is isotopic substitution, where an atom in the molecule is replaced by one of its isotopes. edurev.inresearchgate.net This change in mass alters the reduced mass of the vibrating groups, leading to a predictable shift in the vibrational frequency without changing the electronic potential energy surface. slideshare.netnih.gov

For this compound, substituting the hydrogen atom of the formate ligand with deuterium (B1214612) (D) to form beryllium deuterioformate (Be(DCOO)₂) would be a definitive method to confirm the assignments of C-H vibrations. Based on the harmonic oscillator approximation, the frequency ratio (ν_H / ν_D) is roughly proportional to the square root of the ratio of the reduced masses (√(μ_D / μ_H)).

The expected effects of deuteration on the vibrational spectrum of this compound are:

C-H Stretching (ν₁): This mode is most affected. The C-H stretching frequency around 2850 cm⁻¹ would shift significantly to a lower wavenumber (down to ~2150 cm⁻¹) for the C-D bond. Studies on other deuterated formates have observed downshifts of 680-720 cm⁻¹. mdpi.com

C-H Bending Modes (ν₅ and ν₆): The in-plane and out-of-plane C-H bending vibrations would also shift to lower frequencies, although the magnitude of the shift is less pronounced than for the stretching mode. mdpi.com

OCO and Be-O Modes: The vibrations of the carboxylate group and the Be-O bonds would be minimally affected by deuteration, confirming their assignment. mdpi.com This specificity makes isotopic labeling an invaluable tool for untangling complex vibrational spectra. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of specific nuclei. For this compound, ¹H, ¹³C, and ⁹Be NMR are all highly informative.

¹H and ¹³C NMR Spectral Analysis of Formate Ligands

The ¹H and ¹³C NMR spectra reveal the environment of the formate ligand. In proton-decoupled ¹³C NMR, each unique carbon atom produces a single peak. libretexts.orgbhu.ac.in

¹H NMR: The spectrum of this compound is expected to show a single resonance corresponding to the formyl proton (H-COO). In free formate or formic acid, this proton typically resonates at approximately 8.4 ppm. researchgate.net Coordination to the electron-withdrawing beryllium center is expected to deshield the proton, potentially shifting this resonance slightly downfield.

¹³C NMR: The spectrum will show a signal for the carboxylate carbon. For formate, this signal appears around 166-172 ppm. researchgate.netua.edu The precise chemical shift can provide information about the electronic structure of the carboxylate group upon coordination.

A study of a this compound complex reported ¹³C NMR signals in the range of 166.8 to 172.0 ppm, which is consistent with expectations for a formate ligand bound to a metal center. ua.edu

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) |

| ¹H | Formyl Proton (H-COO) | ~8.4 |

| ¹³C | Carboxylate Carbon (H-COO) | 166 - 172 |

Note: Chemical shifts are relative to tetramethylsilane (B1202638) (TMS) and can vary with solvent and concentration. sigmaaldrich.com

⁹Be NMR Spectroscopy for Beryllium Coordination Environment Elucidation

⁹Be NMR is a specialized technique used almost exclusively to study the coordination chemistry of beryllium. nih.gov The ⁹Be nucleus has a spin of 3/2 and is 100% naturally abundant, making it amenable to NMR studies. The chemical shift and the line width of the ⁹Be signal are highly sensitive to the coordination number and symmetry of the beryllium atom.

For this compound, the beryllium ion is expected to be tetrahedrally coordinated by four oxygen atoms from the formate ligands, forming a BeO₄ core. This tetrahedral environment is common for beryllium complexes. doi.orgrsc.org

Chemical Shift (δ): Tetrahedrally coordinated beryllium nuclei typically resonate in the range of 0 to +8 ppm relative to a standard of aqueous BeSO₄. doi.org Beryllium oxocarboxylates, which also feature a BeO₄ core, show sharp signals in this region. nih.gov Beryllium amido clusters with tetrahedral coordination show signals between 3.7 and 4.5 ppm. rsc.org Therefore, this compound is expected to exhibit a single, sharp ⁹Be NMR signal within this characteristic range.

Line Width: The symmetry of the coordination sphere significantly impacts the line width. Symmetric environments, such as a regular tetrahedron, lead to narrow line widths. Any distortion from this symmetry would result in significant line broadening due to the quadrupolar nature of the ⁹Be nucleus. The expected narrow line width for this compound would be strong evidence of a highly symmetric tetrahedral BeO₄ environment. nih.gov

X-ray Photoelectron Spectroscopy (XPS) for Electronic Structure

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique that analyzes the elemental composition and chemical states of a material by measuring the binding energies of its core electrons. uctm.edu For this compound, XPS can determine the chemical state of beryllium, carbon, and oxygen.

| Core Level | Functional Group | Expected Binding Energy (eV) | Rationale / Comparison |

| Be 1s | Be-(O-C=O)₂ | ~113.5 - 114.5 | Higher than metallic Be (~111.7 eV) and consistent with Be-O bonds as seen in BeO (~113.7 - 114.0 eV). surrey.ac.ukxpsdatabase.netresearchgate.net |

| O 1s | Be-O-C=O | ~531.5 - 533.0 | The O 1s spectrum will have two overlapping components from the carboxylate oxygens. This range is typical for metal carbonates and organic C-O/C=O species, and distinct from metal oxides (~529-530 eV). thermofisher.com |

| C 1s | H-COO | ~288.0 - 289.0 | The carboxylate carbon is in a high oxidation state, shifting its binding energy significantly higher than that of hydrocarbon C 1s (~285.0 eV). |

This analysis provides valuable information on the charge distribution within the molecule, confirming the +2 oxidation state of beryllium and the chemical integrity of the formate ligand.

Other Advanced Spectroscopic Techniques (e.g., X-ray Absorption Spectroscopy)

While foundational spectroscopic techniques provide valuable data, a deeper understanding of the electronic structure and local atomic environment of this compound necessitates the use of more advanced methods. Among these, X-ray Absorption Spectroscopy (XAS) stands out as a powerful tool for elucidating the fine details of chemical bonding and coordination.

X-ray Absorption Spectroscopy is an element-specific technique that probes the electronic structure of a selected atomic species within a material. diva-portal.org The resulting spectrum, often divided into the X-ray Absorption Near-Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS) regions, can provide detailed information on the oxidation state, coordination geometry, and bond distances of the absorbing atom. acs.orgiucr.org

For this compound, an XAS study would involve tuning synchrotron radiation to the beryllium K-edge. synchrotron.org.au The resulting XANES spectrum would be sensitive to the local coordination chemistry and symmetry around the beryllium ion, offering insights into the interaction between the Be²⁺ cation and the formate ligands. Analysis of the EXAFS region could, in principle, allow for the determination of Be-O bond distances and the coordination number with high precision.

Furthermore, given the presence of carbon and oxygen, XAS at the C and O K-edges could also be performed to probe the electronic structure of the formate moiety and its interaction with the beryllium center. acs.org Soft X-rays are required for studying these low-atomic-number elements. synchrotron.org.au

Theoretical calculations, such as those based on density functional theory (DFT) or many-body perturbation theory, would be crucial for the accurate interpretation of any experimental XAS data on this compound. diva-portal.orgaip.org These computational approaches have proven essential in assigning spectral features to specific electronic transitions and structural motifs in other beryllium compounds. diva-portal.org

Chemical Reactivity and Transformation Pathways of Beryllium Formate

Hydrolysis Reactions of Beryllium Formate (B1220265)

The interaction of beryllium formate with water leads to significant changes in chemical speciation, driven by the strong polarizing power of the beryllium cation.

The hydrolysis reaction can be represented as: Be(HCOO)₂ + 4H₂O ⇌ [Be(H₂O)₄]²⁺ + 2HCOO⁻

The formed formate ions (HCOO⁻) then react with water to establish an equilibrium with formic acid (HCOOH), contributing to the acidity of the solution. uri.edu

The chemical species present in an aqueous solution of this compound are highly dependent on the pH. researchgate.net

In strongly acidic conditions (pH < 3): The predominant species is the stable tetra-aqua beryllium ion, [Be(H₂O)₄]²⁺. In this low pH range, the hydrolysis of the aqua-ion is suppressed. researchgate.net

As pH increases (pH > 3): The aqua-ion itself begins to hydrolyze, a process where a coordinated water molecule loses a proton. This leads to the formation of various polynuclear hydroxo-bridged beryllium complexes. The most significant of these is the trimeric species, [Be₃(OH)₃(H₂O)₆]³⁺. researchgate.net The formation of these complex ions is a characteristic feature of beryllium's aqueous chemistry, distinguishing it from other alkaline earth metals. researchgate.net At even higher pH values, insoluble beryllium hydroxide (B78521), Be(OH)₂, will precipitate out of the solution. researchgate.netwikipedia.org

The speciation is a competitive process between the formate ligands and hydroxide ions for coordination to the beryllium center, with the pH being the determining factor. researchgate.net

Thermal Decomposition Mechanisms of this compound

Heating this compound induces its decomposition, yielding specific gaseous products and a solid residue. The exact pathway can be influenced by the atmosphere in which the heating occurs.

Pyrolysis, the thermal decomposition of a material in an inert atmosphere, breaks down this compound into simpler components. scielo.br When heated above 250°C, this compound is reported to initially decompose into a basic this compound, Be₄O(HCOO)₆. drugfuture.com This intermediate then sublimes at around 320°C. drugfuture.com Another documented pathway for the pyrolysis of this compound involves its decomposition to form beryllium oxide (BeO), carbon monoxide (CO), and water (H₂O).

Be(HCOO)₂ (s) → BeO (s) + 2CO (g) + H₂O (g)

In the presence of an oxidizing agent like oxygen, the decomposition products would differ, yielding beryllium oxide and carbon dioxide.

The primary solid-state residue from the complete thermal decomposition of this compound is beryllium oxide (BeO). Beryllium oxide is a highly stable ceramic material with a high melting point. wikipedia.org The formation of the metal oxide is a common result of the thermal decomposition of the salts of Group 2 elements, including carbonates and nitrates. chemguide.co.uk This process is utilized in the synthesis of beryllium oxide from precursor compounds. dtic.mil

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are essential techniques for studying the thermal decomposition of this compound.

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature. egyankosh.ac.in A TGA curve for this compound would show distinct mass loss steps corresponding to the release of gaseous products like water and carbon monoxide. egyankosh.ac.in For instance, TGA has been used to study the decomposition of beryllium carbonate, a related compound, revealing a stepwise release of CO₂. nih.gov

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This provides information on the energetics of the decomposition process, indicating whether the reactions are endothermic or exothermic.

Coupled TGA-DSC studies are particularly powerful as they can simultaneously track mass loss and the associated thermal events (like melting or decomposition), providing a comprehensive profile of the thermal behavior of this compound.

Below is an interactive table summarizing the decomposition products of this compound under different conditions.

| Condition | Initial Compound | Intermediate (if any) | Final Solid Residue | Gaseous Products |

| Pyrolysis | This compound | Basic this compound | Beryllium Oxide | Carbon Monoxide, Water |

| Oxidation | This compound | Not applicable | Beryllium Oxide | Carbon Dioxide, Water |

Oxidation and Reduction Reactions of this compound

This compound, with beryllium in its characteristic +2 oxidation state, can participate in redox reactions under specific conditions. The reactivity is influenced by the nature of the oxidizing or reducing agent and the reaction environment.

Oxidation Reactions

This compound can undergo oxidation, particularly when exposed to strong oxidizing agents at elevated temperatures. The complete oxidation of this compound yields beryllium oxide (BeO), carbon dioxide (CO₂), and water (H₂O). This reaction is exothermic. For instance, in the presence of oxygen, the reaction proceeds as follows:

Be(HCOO)₂ + O₂ → BeO + 2CO₂ + H₂O

The reaction conditions, such as temperature and the specific oxidizing agent used, are critical. With hydrogen peroxide (H₂O₂), the products are similar, yielding beryllium oxide, carbon dioxide, and water.

This oxidative decomposition contrasts with its thermal decomposition pathway in an inert atmosphere. When heated above 250°C without an oxidizing agent, this compound decomposes to beryllium oxide (BeO), carbon monoxide (CO), and water. uci.edu

The table below summarizes the oxidation reactions of this compound.

| Oxidizing Agent | Major Products | Reaction Conditions |

| Oxygen (O₂) | Beryllium Oxide (BeO), Carbon Dioxide (CO₂) | High-temperature exposure |

| Hydrogen Peroxide (H₂O₂) | Beryllium Oxide (BeO), Carbon Dioxide (CO₂), Water (H₂O) | Acidic or neutral media |

| Heat (Inert Atmosphere) | Beryllium Oxide (BeO), Carbon Monoxide (CO), Water (H₂O) | > 250°C |

Reduction Reactions

Reduction reactions involving this compound are less common but can be achieved with powerful reducing agents. Reagents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas are cited as capable of reducing this compound. Sources suggest the products of such a reduction are beryllium metal and formic acid. However, the reduction of a carboxylate salt like formate with a strong hydride donor such as LiAlH₄ would typically be expected to reduce the carboxylate group to an alcohol. In this case, the expected organic product would be methanol, formed after hydrolysis of the intermediate alkoxide. The reduction of metal carboxylates to primary alcohols is a known transformation. davuniversity.orglibretexts.orgmasterorganicchemistry.com For example, the general mechanism for LiAlH₄ reduction of a carboxylate involves hydride attack on the carbonyl carbon, leading to an aldehyde intermediate that is immediately further reduced to an alkoxide, which is then protonated during workup to yield a primary alcohol. masterorganicchemistry.com

The reaction of beryllium chloride (BeCl₂) with LiAlH₄ is known to produce beryllium hydride (BeH₂). doubtnut.com Given the established reactivity patterns, the reduction of this compound likely proceeds via complex pathways, but the formation of formic acid as a final product under these potent reducing conditions is chemically unexpected.

Ligand Substitution Reactions in this compound Complexes

The beryllium ion (Be²⁺) is characterized by a small ionic radius and a high charge density, leading to a strong preference for a tetrahedral coordination geometry. this compound serves as a precursor in the synthesis of other beryllium complexes through ligand substitution or exchange reactions, where the formate ligands are replaced by other molecules.

The kinetics of these substitution reactions are influenced by factors such as the nature of the incoming ligand and the solvent polarity. Studies on the formation of beryllium(II) formate in aqueous solution using the pressure-jump relaxation technique have revealed a stepwise mechanism for the coordination of formate ions to the hydrated beryllium ion. rsc.orgpearson.com

Substitution with Monodentate Ligands

Simple monodentate ligands can replace the formate ions in this compound. For example, in the presence of ammonia (B1221849) (NH₃), which acts as a stronger-field ligand, this compound can be converted into the tetraammineberyllium(II) complex. This reaction is typically fast in polar solvents.

Be(HCOO)₂ + 4NH₃ → [Be(NH₃)₄]²⁺ + 2HCOO⁻

Reactions with other ligands, such as phosphines (e.g., triphenylphosphine, P(C₆H₅)₃), can also occur, though they may require more forcing conditions like heating to form the corresponding beryllium-phosphine adduct. The rate of these substitutions is dependent on ligand-field effects, with softer ligands like phosphines generally requiring higher activation energies for displacement.

Substitution with Chelating Ligands

Chelating ligands, which are molecules capable of forming two or more bonds to a single central metal atom, can form particularly stable complexes with beryllium. This enhanced stability is known as the chelate effect. The reaction of this compound with bidentate ligands like glycolic acid (HOCH₂COOH) demonstrates the displacement of formate ions to form a new chelated beryllium complex.

Be(HCOO)₂ + 2HOCH₂COOH ⇌ [Be(HOCH₂COO)₂] + 2HCOOH

Such reactions are often pH-dependent, as the protonation state of the chelating ligand affects its coordinating ability.

Formation of this compound Complexes via Insertion

Recent research has demonstrated novel pathways to this compound complexes. One such method involves the insertion of carbon dioxide (CO₂) into a beryllium-hydride (Be-H) bond. The reaction of a dimeric amido-beryllium hydride complex with CO₂ leads to the formation of a dimeric this compound complex, which was characterized by X-ray crystallography. researchgate.netresearchgate.net This highlights the reactivity of Be-H bonds and provides a synthetic route to formate complexes from C1 feedstocks. researchgate.net

The table below summarizes representative ligand substitution reactions.

| Incoming Ligand | Product Type | Reactivity/Conditions |

| Ammonia (NH₃) | Tetraammineberyllium(II) complex | Fast in polar solvents |

| Triphenylphosphine (POPh₃) | Beryllium-phosphine adduct | Requires heating |

| Glycolic Acid (HOCH₂COOH) | Chelated beryllium-glycolate complex | pH-dependent equilibrium |

| Carbon Dioxide (CO₂) | This compound complex (from Be-H) | Insertion into Be-H bond researchgate.netresearchgate.net |

Coordination Chemistry of Beryllium Formate and Its Derivatives

Chelation and Complexation with Polydentate Ligands

Beryllium formate's interaction with polydentate ligands—molecules that can bind to a central metal ion through multiple donor atoms—is a cornerstone of its coordination chemistry. These ligands form stable chelate complexes with the beryllium ion. Beryllium demonstrates a strong preference for forming complexes with 'hard' donor ligands, particularly those containing oxygen donor atoms. researchgate.net Polydentate ligands such as dicarboxylates (e.g., oxalate, malonate) and hydroxycarboxylates readily form complexes with beryllium(II) ions in aqueous solutions. The formation of these chelate rings is a key feature, enhancing the stability of the resulting complexes compared to those formed with monodentate ligands. researchgate.net The development of selective chelating agents for beryllium is an active area of research, driven by the need to control its coordination behavior. researchgate.net

Formation Constants and Thermodynamic Stability of Beryllium Formate (B1220265) Complexes

The stability of a coordination complex in solution is quantified by its formation constant (K), with larger values indicating greater stability. For this compound complexes with polydentate ligands like dicarboxylates, the process involves the formation of both unchelated and chelated species. Kinetic and thermodynamic studies have been conducted on beryllium's reactions with ligands such as oxalate, malonate, succinate, and maleate. These studies reveal a two-step mechanism: an initial rapid formation of an outer-sphere complex, followed by a slower, rate-determining ring-closure step to form the stable chelate.

The thermodynamic stability of these complexes is influenced by the nature of the chelating ligand, particularly the size and conformational flexibility of the chelate ring being formed. Beryllium preferentially forms highly stable six-membered chelate rings. researchgate.net Five- and seven-membered rings are known to be significantly less stable. researchgate.net While specific formation constants for this compound itself with a wide range of polydentate ligands are not extensively compiled in single sources, data for related beryllium complexes illustrate these principles.

Table 1: Stepwise Formation Constants (log K) for Beryllium(II) with Selected Dicarboxylate Ligands

| Ligand | log K₁ | log K₂ | Chelate Ring Size |

|---|---|---|---|

| Oxalate | 4.05 | 2.55 | 5-membered |

| Malonate | 5.80 | 4.05 | 6-membered |

Note: Data represents general complexation with Be(II) and illustrates the enhanced stability of the six-membered ring formed with malonate compared to the five-membered ring with oxalate.

Structural Characteristics of Beryllium-Formate Chelate Rings

The structural chemistry of beryllium is dominated by its preference for a tetrahedral coordination geometry. researchgate.netsmolecule.comresearchgate.net This is a direct consequence of the Be²⁺ ion's very small ionic radius (approximately 0.27 Å) and its electronic configuration ([He] 2s²), which allows it to accept electron pairs into its vacant sp³ hybrid orbitals. smolecule.comchemguide.co.ukquora.com When this compound interacts with a bidentate ligand like a dicarboxylate, the ligand wraps around the central beryllium ion, with the two donor oxygen atoms occupying two of the four coordination sites. The formate ions or other solvent molecules, like water, typically occupy the remaining sites to complete the tetrahedral geometry. smolecule.comresearchgate.net

The most stable arrangement is the formation of a six-membered chelate ring. researchgate.net This ring size provides an optimal geometric fit for the small beryllium ion, minimizing ring strain and maximizing the stability of the complex. The formate ligands themselves can act as bridging ligands, connecting multiple beryllium centers to form polymeric structures in the solid state. smolecule.com

Interaction with Monodentate Ligands

The interaction of beryllium with monodentate ligands—ligands that bind through a single donor atom—is significantly different from its interaction with chelating agents. In aqueous solutions, the beryllium ion exists as the tetra-aqua complex, [Be(H₂O)₄]²⁺. chemguide.co.ukwikipedia.org The bond between the small, highly charged beryllium ion and the oxygen atoms of the water molecules is exceptionally strong. wikipedia.org

This strong hydration shell makes the displacement of water molecules by other monodentate ligands thermodynamically unfavorable. wikipedia.org Consequently, beryllium(II) forms very few stable complexes with monodentate ligands in aqueous solutions. wikipedia.org A notable exception is its interaction with the fluoride (B91410) ion, which is small and highly electronegative, allowing it to effectively compete with water and form a series of stable fluoro-complexes, such as [BeF(H₂O)₃]⁺ and [BeF₂(H₂O)₂]. wikipedia.org

Role of Beryllium Charge Density and Atomic Size in Coordination

The coordination chemistry of beryllium is fundamentally dictated by its unique physical properties. As the first member of the alkaline earth metals, it possesses an exceptionally small atomic and ionic radius and a high nuclear charge for its size. wikipedia.orgscribd.comlibretexts.org This combination results in a very high charge density on the Be²⁺ ion. scribd.comquora.com

This high charge density imparts a strong polarizing power to the beryllium ion, meaning it can significantly distort the electron clouds of adjacent ligand atoms. chemguide.co.ukscribd.com This effect is so pronounced that beryllium compounds, including this compound, exhibit significant covalent character in their bonding, unlike the predominantly ionic compounds of other alkaline earth metals. wikipedia.orgscribd.com

The small size of beryllium also imposes steric constraints, limiting its maximum coordination number to four. chemguide.co.ukaskfilo.com While many other metal ions can accommodate six or more ligands, beryllium is almost exclusively found in a tetrahedral coordination environment. smolecule.comresearchgate.net This preference for 4-coordination is a defining feature of its chemistry, influencing the structure of all its coordination compounds. chemguide.co.uk

Development of Novel Beryllium-Based Coordination Compounds

Despite the challenges posed by beryllium's toxicity, research into its coordination chemistry has led to the development of novel and fundamentally interesting compounds. researchgate.net Modern synthetic techniques, including the use of sterically demanding ligands, have enabled the isolation of beryllium complexes with unusual coordination numbers and oxidation states. researchgate.netacs.org

Recent breakthroughs have expanded the frontiers of beryllium chemistry:

Low-Valent Beryllium Complexes: Researchers have successfully synthesized and characterized complexes where beryllium formally exists in a +1 or even 0 oxidation state, challenging the long-held view of its exclusive +2 state. nih.gov

Beryllium-Beryllium Bonds: In 2023, the first stable compound featuring a direct beryllium-beryllium bond, diberyllocene, was isolated. nih.govchemistryworld.com This discovery opens up a new chapter in the chemistry of s-block metals.

Nucleophilic Beryllium: By coordinating beryllium with an aluminyl ligand, scientists have created a complex where the beryllium center acts as a nucleophile, attacking the electrophilic carbon of a carbodiimide. acs.org This is a reversal of beryllium's typical electrophilic behavior.

Organometallic Compounds: The use of N-heterocyclic carbenes and other organic ligands has revived interest in organoberyllium chemistry, leading to the synthesis of new compounds with unique reactivity, such as those capable of activating C-X bonds. researchgate.net

These advancements not only highlight the unique properties of beryllium but also provide deeper insights into chemical bonding and reactivity across the periodic table. researchgate.netacs.org

Advanced Material Applications of Beryllium Formate

Beryllium Formate (B1220265) as a Precursor for Beryllium Oxide Synthesis

Beryllium formate (Be(HCOO)₂) serves as a valuable precursor for the synthesis of beryllium oxide (BeO), a material prized for its high thermal conductivity, high melting point, and excellent electrical insulation properties. core.ac.ukchemistrylearner.com The thermal decomposition of this compound offers a pathway to produce high-purity beryllium oxide.

Controlled Synthesis of High-Purity Beryllium Oxide Nanoparticles

Research has demonstrated that this compound can be decomposed to yield high-purity beryllium oxide (BeO) nanoparticles. smolecule.com These nanoparticles, with sizes typically in the range of 20-80 nanometers, exhibit a high surface area, which is advantageous for various applications. americanelements.com The synthesis process allows for control over particle size and purity, which are critical parameters for the performance of the final BeO material. nanoshel.com

One method for producing BeO nanoparticles involves a polyacrylamide gel route where a beryllium salt is used as the precursor. core.ac.ukresearchgate.net While this specific study used beryllium sulfate (B86663), the principle of using a salt to create a gel which is then calcined to form nanoparticles is a relevant technique. core.ac.uk This method has been shown to produce BeO nanoparticles with an average size of around 21 nm after calcination at 800 °C. core.ac.uk The resulting nanoparticles are of the hexagonal α-BeO phase, which is stable at lower temperatures. core.ac.uk

The properties of the synthesized BeO nanoparticles are summarized in the table below:

| Property | Value |

| Average Particle Size | 15-25 nm |

| Crystalline Phase | α-BeO (hexagonal) |

| Calcination Temperature | ~690-800 °C |

Fabrication of Thin Films via Atomic Layer Deposition (ALD)

While direct use of this compound in ALD has not been extensively documented in the provided search results, the synthesis of beryllium oxide thin films via ALD highlights the importance of suitable precursors. researchgate.net ALD is a technique that allows for the deposition of ultrathin, uniform, and conformal films with atomic-level precision. rsc.orgacs.org For BeO ALD, precursors like dimethylberyllium (B1605263) ([BeMe₂]) and diethylberyllium (B3343575) have been used with oxidants such as water (H₂O) and ozone (O₃). researchgate.netrsc.org

The development of new precursors is a continuous area of research in ALD to improve deposition processes and film properties. rsc.org this compound, with its potential for clean decomposition to BeO, could be explored as a precursor in future ALD process developments. The goal is to achieve high-quality crystalline BeO films for applications in microelectronics and as protective coatings. researchgate.netresearchgate.net

Role in Catalysis (e.g., as a precursor component or in CO₂ reduction)

This compound's utility extends to the field of catalysis, both as a component in catalyst synthesis and potentially in reactions like the reduction of carbon dioxide (CO₂). smolecule.comnih.gov

The formate anion (HCOO⁻) itself is a key intermediate in the electrochemical and photocatalytic reduction of CO₂ to formic acid, a valuable chemical feedstock. wikipedia.orgvito.bemonash.edu Bismuth-based catalysts have shown high selectivity for formate production during CO₂ electroreduction. rsc.orgrsc.org While this compound is not directly the catalyst in these examples, the study of formate chemistry is central to developing efficient CO₂ conversion technologies. wikipedia.org

Furthermore, this compound can serve as a precursor to synthesize beryllium-containing catalysts. The controlled decomposition of the formate can lead to finely dispersed beryllium oxide on a support material, which can be catalytically active. Research into amido-beryllium hydride complexes has shown their reactivity with CO₂, leading to the formation of this compound. nih.gov This reactivity highlights the fundamental interactions between beryllium compounds and CO₂, suggesting potential pathways for catalytic cycles.

Integration in Metal-Organic Framework (MOF) Synthesis

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. acs.orgnih.govresearchgate.net Their high surface area and tunable pore sizes make them promising for applications in gas storage, separation, and catalysis. acs.orgoaepublish.com

The synthesis of MOFs often involves the reaction of a metal salt with a multitopic organic linker. nih.gov While the direct use of this compound in the synthesis of a specific, well-characterized MOF is not detailed in the provided results, formate ligands are known to participate in the formation of MOF structures. For instance, a manganese-based MOF with formate ligands exhibited interesting CO₂ adsorption properties. rsc.org

The principles of MOF synthesis, which rely on the coordination chemistry between metal centers and organic linkers, suggest that this compound could be a potential building block. acs.orgresearchgate.net The formate anion can act as a linker, and the beryllium ion can serve as the metal node. The development of beryllium-based MOFs is an area of ongoing research, with potential applications in areas requiring lightweight materials with high porosity.

Theoretical and Computational Chemistry of Beryllium Formate

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. This method is particularly well-suited for investigating beryllium compounds, which are known for their challenging electronic correlation effects. DFT calculations for beryllium formate (B1220265) would involve solving the Kohn-Sham equations to determine the ground-state electron density, from which all other electronic properties can be derived.

DFT has been successfully applied to study the geometric, electronic, and thermodynamic properties of various beryllium oxide clusters and their doped analogues. For beryllium formate, DFT calculations would be used to optimize the molecular geometry, predicting key structural parameters such as the Be-O and C-O bond lengths and the O-Be-O bond angles. Functionals like B3LYP or those from the M06 suite, often paired with basis sets like 6-311+G**, have proven effective for related systems.

Table 1: Illustrative Structural Parameters for this compound Predicted by DFT This table presents hypothetical data to illustrate the typical output of a DFT geometry optimization for a monomeric, bidentate this compound structure. Actual values would require specific calculations.

| Parameter | Predicted Value |

|---|---|

| Be-O Bond Length | ~1.63 Å |

| O-C Bond Length | ~1.25 Å |

| O-Be-O Angle | ~113° |

| Be-O-C Angle | ~95° |

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. In this compound, the interaction between the beryllium 2s and 2p orbitals and the oxygen orbitals of the formate ligands would be of primary interest. DFT calculations provide the canonical molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability. For beryllium compounds, understanding the nature of the Be-ligand bond is crucial. Due to beryllium's high charge density and small ionic radius, its bonds have significant covalent character.

Bonding analysis methods, such as Natural Bond Orbital (NBO) or Quantum Theory of Atoms in Molecules (QTAIM), can be applied to the DFT-derived electron density to provide deeper insights. These analyses quantify the charge transfer between the beryllium atom and the formate ligands and characterize the Be-O bonds as primarily ionic or covalent. In related organoberyllium complexes, natural population analysis has been used to assign oxidation states and understand bond polarity.

Table 2: Illustrative Molecular Orbital Properties for this compound from DFT Calculations This table presents hypothetical data to illustrate typical MO analysis results.

| Property | Predicted Value / Description |

|---|---|

| HOMO Energy | -8.5 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 8.0 eV |

| Natural Charge on Be | +1.5 to +1.6 e |

| Nature of HOMO | Localized primarily on formate oxygen p-orbitals |

| Nature of LUMO | Localized primarily on the Be-O antibonding orbitals |

Once the optimized geometry of this compound is obtained from DFT calculations, the second derivatives of the energy with respect to atomic positions (the Hessian matrix) can be calculated. Diagonalizing this matrix yields the harmonic vibrational frequencies and the corresponding normal modes. These theoretical frequencies are invaluable for interpreting experimental infrared (IR) and Raman spectra.

Calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and other basis set or functional imperfections. Therefore, they are typically multiplied by an empirical scaling factor (often around 0.95-0.98) to improve agreement with experimental data.

For this compound, DFT would predict the stretching frequencies for the Be-O bonds, as well as the various symmetric and asymmetric stretching and bending modes of the formate (HCOO⁻) ligands. For example, a study on beryllium acetylacetonate (B107027) used B3LYP/6-311G* calculations to assign all measured IR and Raman bands, identifying four bands primarily associated with metal-oxygen stretching motions

Advanced Analytical Methodologies for Beryllium Formate Characterization

Mass Spectrometry Techniques (e.g., SIMS)

Secondary Ion Mass Spectrometry (SIMS) stands out as an exceptionally sensitive technique for the microanalysis of beryllium. geoscienceworld.orggeoscienceworld.org This method involves bombarding a sample with a primary ion beam, which causes the ejection of secondary ions from the sample's surface. These secondary ions are then analyzed by a mass spectrometer to determine the elemental and isotopic composition of the sample. geoscienceworld.org

Positive ions of beryllium are readily generated, making its analysis by SIMS relatively straightforward with minimal matrix effects, often less than 20%. geoscienceworld.orggeoscienceworld.org SIMS is capable of detecting beryllium at levels below one part-per-billion while consuming a minuscule amount of the sample, on the order of a millionth of a cubic millimeter. geoscienceworld.org The technique can also be used for ion imaging, which provides a chemical map of the beryllium distribution on a sample's surface. geoscienceworld.orgnih.gov For instance, SIMS has been used to study the micro-distribution of beryllium in shrapnel fragments and aluminum cans, revealing its presence in the form of low micron-sized particles. nih.gov Recent advancements have demonstrated the capability of SIMS to simultaneously measure low concentrations of lithium and beryllium in geological glass samples with high precision and accuracy, achieving detection limits of approximately 0.01 parts per billion (ppb) for beryllium. at-spectrosc.com

Plasma-Based Spectrometry: ICP-MS and ICP-AES/OES

Inductively Coupled Plasma (ICP) coupled with either Mass Spectrometry (MS) or Atomic/Optical Emission Spectrometry (AES/OES) are state-of-the-art methods for metal analysis, including beryllium. rsc.orgrsc.orgresearchgate.net

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is renowned for its high sensitivity and ability to detect elements at ultra-trace levels. mdpi.comspectroscopyonline.com In ICP-MS, a sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the sample. The resulting ions are then guided into a mass spectrometer for separation and detection based on their mass-to-charge ratio. mdpi.com This technique is particularly well-suited for analyzing beryllium in various matrices, including biological and environmental samples. mdpi.comanalytik-jena.fr For example, a method for the direct analysis of beryllium in human urine using ICP-MS achieved a method detection limit of 0.3 nanograms per liter (ng/L) in 10-fold diluted urine. spectroscopyonline.comanalytik-jena.fr Despite beryllium's high first ionization potential, which results in only about 70-75% ionization in a standard argon plasma, ICP-MS can be optimized for light elements to overcome this limitation. analytik-jena.fr The development of high-resolution ICP-MS (HR-ICP-MS) has further improved the precision of beryllium analysis in geological materials. researchgate.net

Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) , also known as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), is another powerful technique for quantifying beryllium. rsc.orgmdpi.com In this method, the sample is introduced into the plasma, and the excited atoms and ions emit light at characteristic wavelengths. The intensity of this emitted light is proportional to the concentration of the element in the sample. eichrom.com ICP-AES is effective for determining moderate to high concentrations of beryllium and can be used for low-level analysis when combined with preconcentration procedures. mdpi.comeichrom.com Common emission lines used for beryllium determination by ICP-AES are 313.107 nm and 313.043 nm. eichrom.com However, spectral interferences from other elements can be a challenge, necessitating methods for their removal. eichrom.comresearchgate.net

| Feature | ICP-MS | ICP-AES/OES |

|---|---|---|

| Sensitivity | Very high (ultra-trace levels, ppb to ppt) mdpi.comspectroscopyonline.com | Moderate to high (ppb to ppm) mdpi.com |

| Primary Application | Ultra-trace and isotopic analysis mdpi.comresearchgate.net | Routine analysis, higher concentrations mdpi.com |

| Principle | Ionization in plasma, detection by mass mdpi.com | Excitation in plasma, detection of emitted light eichrom.com |

| Interferences | Spectroscopic (isobaric, polyatomic) and non-spectroscopic nih.gov | Spectral and matrix interferences rsc.org |

| Beryllium Detection Limit Example | 0.3 ng/L in diluted urine spectroscopyonline.comanalytik-jena.fr | Dependent on matrix and preconcentration mdpi.com |

Atomic Absorption Spectrometry: GFAA and FAAS

Atomic Absorption Spectrometry (AAS) is a technique based on the principle that free atoms in a gaseous state can absorb light at specific wavelengths. nih.gov

Graphite (B72142) Furnace Atomic Absorption Spectrometry (GFAA) , also known as Electrothermal Atomic Absorption Spectrometry (ETAAS), offers significantly higher sensitivity compared to flame techniques. nih.govnemi.govkindle-tech.com In GFAA, a small aliquot of the sample is placed in a graphite tube, which is then heated in a programmed sequence to dry, char, and atomize the sample. epa.gov This method allows for the detection of lower concentrations of elements because a greater percentage of the analyte atoms are vaporized and retained in the optical path for a longer duration. kindle-tech.comepa.gov GFAA is applicable to the determination of beryllium in a variety of environmental samples. epa.govepa.gov The use of chemical modifiers, such as magnesium nitrate (B79036) or palladium nitrate, can further optimize the analysis of low-level beryllium. nih.gov

Flame Atomic Absorption Spectrometry (FAAS) is a simpler and more rapid AAS technique suitable for determining higher concentrations of beryllium. nih.govepa.gov In FAAS, the sample solution is aspirated into a flame (commonly a nitrous oxide-acetylene flame for beryllium) where it is atomized. nih.govepa.gov A light source, typically a hollow cathode lamp emitting at beryllium's characteristic wavelength (234.9 nm), passes through the flame, and the amount of light absorbed is measured. nih.gov While less sensitive than GFAA, the detection limits of FAAS can be improved by incorporating preconcentration steps. nih.govscilit.comresearchgate.net For instance, a method involving the preconcentration of a beryllium-acetylacetone-morin complex on activated carbon followed by FAAS analysis reported a detection limit of 0.12 ng/mL. researchgate.net

| Feature | GFAA (ETAAS) | FAAS |

|---|

Laser-Induced Breakdown Spectroscopy (LIBS)

Laser-Induced Breakdown Spectroscopy (LIBS) is a rapid analytical technique used to determine the elemental composition of materials. mdpi.com It operates by focusing a high-powered pulsed laser onto a sample, which ablates a small amount of material and creates a high-temperature plasma. mdpi.com As the plasma cools, the excited atoms and ions emit light at their characteristic wavelengths, which is collected and analyzed. mdpi.com

LIBS requires minimal sample preparation and can analyze a wide variety of materials. mdpi.comatomtrace.com For beryllium analysis, the ionic emission doublet at 313.04 nm and 313.11 nm is commonly used, especially for trace concentrations. mdpi.com However, these lines can suffer from self-absorption at higher beryllium concentrations (0.1–5 wt%). mdpi.comiaea.org To circumvent this, alternative non-resonant lines, such as Be I at 457.27 nm, or molecular emissions from species like beryllium oxide (BeO), can be utilized for quantitative analysis at higher concentrations. iaea.orgspectroscopyonline.com Handheld LIBS instruments have shown feasibility for rapid, semi-quantitative analysis of beryllium on surfaces, which is particularly useful for industrial hygiene applications. rsc.org LIBS has also proven effective in analyzing challenging materials, such as detecting beryllium in transparent crystals, where techniques like X-ray fluorescence (XRF) often fail. atomtrace.com

Methodological Advancements for Ultra-Trace Beryllium Formate (B1220265) Analysis

The critical need to quantify beryllium at extremely low concentrations has driven significant advancements in analytical methodologies. nih.gov For ultra-trace analysis, ICP-MS is often the most sensitive spectrometric technique available. mdpi.comnih.gov However, the sensitivity of other methods like GFAA and FAAS can be dramatically enhanced through the use of effective separation and preconcentration techniques. nih.gov

Recent developments have focused on microextraction techniques that are more environmentally friendly. These include dispersive liquid-liquid microextraction (DLLME), which, when coupled with ETAAS, can achieve preconcentration factors of around 25, lowering the detection limit to 1 ng/L. nih.gov A further enhancement, vesicle-mediated DLLME combined with ETAAS, has pushed detection limits down to an impressive 0.01 ng/L in seawater. nih.gov

Fluorescence spectroscopy is another highly sensitive method for ultra-trace beryllium determination. nih.gov A method using 10-hydroxybenzo[h]quinoline-7-sulfonate (HBQS) as a fluorescent reagent, combined with an extraction step using ammonium (B1175870) bifluoride, has been developed for workplace samples. nih.govacs.org This technique boasts method detection limits of less than 1 to 2 ng of beryllium per sample and is comparable in performance to ICP-MS. nih.govacs.org These advanced methods are crucial for accurately quantifying beryllium in complex environmental and biological samples, overcoming the challenges posed by low analyte concentrations and matrix interferences. nih.govnih.gov

Conclusion and Future Research Directions

Summary of Key Research Findings on Beryllium Formate (B1220265)

Beryllium formate, with the chemical formula Be(HCOO)₂, is a salt formed from the beryllium cation (Be²⁺) and the formate anion (HCOO⁻) ontosight.ai. Research has established its synthesis primarily through the reaction of beryllium hydroxide (B78521) or beryllium carbonate with formic acid ontosight.ai. Another documented synthetic route involves the insertion of carbon dioxide into a beryllium-hydride bond within a dimeric amido-beryllium hydride complex, yielding a structurally characterized this compound complex researchgate.net.

Kinetic studies, particularly using the pressure-jump technique, have revealed that the formation of beryllium(II) formate in aqueous solutions occurs through a stepwise mechanism. Rate and equilibrium constants for these steps have been determined, providing quantitative insight into its formation dynamics rsc.org.

The thermal decomposition of beryllium compounds, including formates, has been a subject of investigation. Beryllium basic formate, upon heating, decomposes to form pure beryllium oxide (BeO), carbon monoxide, and water dtic.mil. This decomposition pathway to a stable oxide is a characteristic feature shared with other Group 2 metal formates, which also yield metal oxides upon pyrolysis rsc.orgchemguide.co.uk. Unlike alkaline metal formates, which can produce oxalates, earth alkaline metal formates like this compound primarily form carbon monoxide during decomposition rsc.org.

Structurally, beryllium compounds often exhibit covalent character and form polymeric structures due to the high charge density and small ionic radius of the Be²⁺ ion wikipedia.org. While detailed crystallographic data for simple this compound is not widely published, related structures, such as a this compound complex stabilized by other ligands, have been characterized using X-ray crystallography, confirming the coordination of the formate ligand to the beryllium center researchgate.net. The beryllium cation in compounds is typically found in a tetrahedral coordination environment, as seen in anhydrous beryllium carbonate, Be(CO₃) rsc.org.

Unresolved Challenges and Open Questions in this compound Chemistry

Despite foundational research, significant challenges and open questions remain in the chemistry of this compound. A primary obstacle is the extreme toxicity of beryllium and its compounds, which has historically limited extensive exploration of its chemistry, making it one of the least studied non-radioactive elements researchgate.netlibretexts.orgmdpi.com. This inherent hazard necessitates specialized handling protocols and containment, increasing the complexity and cost of research.

Specific unresolved challenges include:

Complete Structural Elucidation: While a polymeric structure is inferred from the general behavior of beryllium compounds, a definitive single-crystal X-ray diffraction study of pure, simple this compound (Be(HCOO)₂) is not readily available in the literature. A complete understanding of its solid-state structure, including polymorphism and the precise nature of its polymeric network, remains an open question.

Reaction Mechanisms: The mechanisms of many reactions involving this compound are not fully understood. While its formation in aqueous solution has been studied, its reactivity with a broad range of organic and inorganic substrates is largely unexplored. Detailed mechanistic studies are needed to understand its role in potential catalytic cycles or as a synthetic precursor.

Thermodynamic Data: Comprehensive thermodynamic data for this compound are lacking. Such data are crucial for accurately modeling its behavior in various chemical systems, including its transport and interaction in geochemical or industrial processes usgs.gov.

Quantification at Ultra-Trace Levels: The accurate quantification of beryllium compounds at very low concentrations is a significant analytical challenge. While techniques like inductively coupled plasma mass spectrometry (ICP-MS) are highly sensitive, the development of more accessible and robust methods for specific beryllium species like the formate in complex matrices is an ongoing need nih.gov.

Addressing these challenges is fundamental to expanding the chemical knowledge and potential applications of this compound.

Emerging Trends and Prospective Research Avenues for this compound

Future research on this compound is likely to be shaped by broader trends in main-group chemistry, materials science, and computational methods.

Advanced Coordination Chemistry: A major trend in modern beryllium chemistry is the use of sterically demanding ligands and N-heterocyclic carbenes (NHCs) to stabilize reactive species and enable new transformations researchgate.net. A prospective research avenue would be the synthesis and characterization of novel this compound complexes stabilized by these advanced ligand systems. Such studies could provide access to monomeric or well-defined oligomeric this compound species, allowing for more detailed studies of their intrinsic reactivity.

Precursor for Advanced Materials: The thermal decomposition of this compound to beryllium oxide (BeO) presents a potential route for the synthesis of advanced ceramic materials dtic.milqsstudy.com. Future research could explore the use of this compound as a precursor in chemical vapor deposition (CVD) or sol-gel processes to create BeO coatings, thin films, or nanoparticles with tailored properties for applications in electronics and high-temperature systems researchandmarkets.com.

Computational and Spectroscopic Studies: The synergy between computational chemistry and advanced spectroscopic techniques offers a powerful tool for studying beryllium compounds. Future work will likely involve detailed theoretical calculations (e.g., Density Functional Theory) to predict the structural, vibrational, and electronic properties of this compound and its complexes rsc.orgresearchgate.net. These predictions can guide synthetic efforts and help interpret complex experimental data from techniques like photoelectron spectroscopy or advanced NMR methods nih.govacs.org.

Role in CO₂ Utilization: Metal formates are key intermediates in the chemical utilization of carbon dioxide (CO₂). While research indicates that alkaline earth formates tend to decompose into carbon monoxide, further investigation into the catalytic conversion of this compound under different conditions could be a prospective, albeit challenging, research avenue researchgate.netrsc.org. Exploring its potential in tandem with co-catalysts or in non-aqueous media could reveal new reaction pathways.

These emerging areas promise to deepen the fundamental understanding of this compound chemistry and potentially unlock new applications, contingent on overcoming the significant safety challenges associated with beryllium research.

Q & A

Q. Table 1: Comparison of Analytical Techniques for this compound

| Technique | Application | Detection Limit | Key Considerations |

|---|---|---|---|

| ICP-MS | Elemental purity | 0.1 ppb | Requires acid digestion |

| LIBS-MLIBS-MLIF | Trace Be detection | 5 ppb | Minimal sample preparation |

| TGA-DSC-MS | Thermal decomposition | N/A | Controlled atmospheres |

| SQUID | Magnetic properties | 10⁻⁸ emu | Cryogenic conditions |

Q. Table 2: Safety Thresholds for Beryllium Exposure

| Parameter | Regulatory Limit | Source |

|---|---|---|

| Airborne concentration (8-hr) | 0.2 µg/m³ | OSHA |

| Permissible exposure limit (PEL) | 2 µg/m³ (30-min) | DOE |

Guidelines for Experimental Design

- Reproducibility : Document synthesis parameters (e.g., molar ratios, solvents) in supplemental information. Use International Union of Pure and Applied Chemistry (IUPAC) nomenclature .

- Data Validation : Address contradictions by replicating experiments across multiple labs and publishing raw datasets for peer review .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products